Odorranain-A-RA1 peptide precursor
CAS No.:
Cat. No.: VC3677452
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Structural Characteristics of Odorranain-A-RA1 Peptide Precursor
Amino Acid Sequence and Composition
Odorranain-A-RA1 peptide precursor consists of 27 amino acids with the primary sequence TISLSFCDQERDADEEEGSENGAEDIK . When expressed using the three-letter amino acid code, the sequence is represented as Thr-Ile-Ser-Leu-Ser-Phe-Cys-Asp-Gln-Glu-Arg-Asp-Ala-Asp-Glu-Glu-Glu-Gly-Ser-Glu-Asn-Gly-Ala-Glu-Asp-Ile-Lys .
Interestingly, some research sources indicate an alternative, longer sequence for this peptide precursor: PMKKSLLLLFFFGTISLSLCQQERDADEEEGSENGAEDIK, which comprises 40 amino acids. This discrepancy likely represents different forms of the precursor being studied, with the longer sequence possibly including a signal peptide that would be cleaved during processing.
Physical and Chemical Properties
The Odorranain-A-RA1 peptide precursor possesses several key physical and chemical properties that are relevant to its handling and application in research:
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Standard purity: Typically available at >95% purity via HPLC analysis, with higher purity options (98% and 99%) available upon request
Structural Data Table
The following table summarizes the key structural characteristics of Odorranain-A-RA1 peptide precursor:
Biological Origin and Natural Context
Source Organism
Odorranain-A-RA1 peptide precursor is derived from Odorrana andersonii (golden crossband frog) , an amphibian species belonging to the family Ranidae. This frog species is native to certain regions of Asia and, like many amphibians, produces a variety of antimicrobial peptides as part of its innate immune defense system.
Biological Function
In its natural environment, the Odorranain-A-RA1 peptide precursor undergoes proteolytic cleavage to become an active antimicrobial peptide. This activation mechanism is essential for its biological activity against microbial threats. The peptide exists initially as an inactive precursor and requires enzymatic cleavage (typically by furin-like proteases) to release the mature, active form.
Antimicrobial peptides like Odorranain-A-RA1 play crucial roles in the amphibian immune system, providing a first line of defense against pathogens. These peptides are particularly important for amphibians because their moist, permeable skin makes them especially vulnerable to microbial invasion.
Antimicrobial Properties and Mechanism of Action
Mechanism of Action
The antimicrobial mechanism of Odorranain-A-RA1 appears to involve membrane disruption, which is a common mode of action for many antimicrobial peptides. In this mechanism, the peptide interacts with and destabilizes the microbial cell membrane, leading to increased permeability, loss of cellular contents, and ultimately cell death.
This membrane-targeting approach differs from conventional antibiotics, which typically target specific cellular processes like protein synthesis or cell wall assembly. The distinct mechanism may explain why antimicrobial peptides often remain effective against antibiotic-resistant bacteria.
Comparison with Other Odorranain Peptides
Diversity within the Odorranain Family
Odorranain-A-RA1 is part of a diverse family of antimicrobial peptides that vary in sequence, structure, and potentially in their specific antimicrobial activities. Understanding these differences provides valuable insights into structure-function relationships and may guide the development of synthetic derivatives with enhanced therapeutic properties.
Comparative Analysis of Odorranain Peptides
The following table presents a comparative analysis of Odorranain-A-RA1 and other members of the Odorranain family:
The table highlights significant sequence diversity among Odorranain peptides, even those derived from the same frog species. This diversity likely reflects evolutionary adaptations to target different types of microbial threats. Notably, some peptides like Odorranain-NR and Odorranain-F-RA1 contain cysteine residues that may form disulfide bonds, potentially conferring different structural properties compared to Odorranain-A-RA1.
TFA Considerations
An important consideration when working with synthetic peptides like Odorranain-A-RA1 is the presence of trifluoroacetic acid (TFA) salts. TFA is commonly used in peptide synthesis and purification processes, and synthetic peptides often contain 10-45% TFA as a counterion . This can potentially affect experimental results, as TFA has been shown to influence cell experiments and can interfere with certain structural analyses . Researchers working with this peptide should consider TFA removal services, particularly for cellular assays or when the peptide will be used in applications sensitive to TFA presence.
Challenges and Future Research Directions
Current Limitations
Research on Odorranain-A-RA1 peptide precursor faces several challenges:
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Limited understanding of its specific antimicrobial spectrum
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Incomplete characterization of structure-function relationships
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Challenges related to stability and potential immunogenicity
Additionally, the discrepancy in reported sequences suggests that further research is needed to fully characterize the peptide and its processing in vivo.
Future Research Directions
Future research on Odorranain-A-RA1 peptide precursor might productively focus on:
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Complete characterization of its antimicrobial spectrum against clinically relevant pathogens
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Detailed structural studies using techniques like NMR or X-ray crystallography
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Investigation of potential synergies with conventional antibiotics
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Development of modified derivatives with enhanced stability or activity
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Exploration of non-antimicrobial biological activities
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